6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

Übersicht

Beschreibung

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is a natural compound that was isolated from the defatted alcoholic extract of the flowering parts of Buddleja asiatica Lour, a plant in the family Scrophulariaceae .

Synthesis Analysis

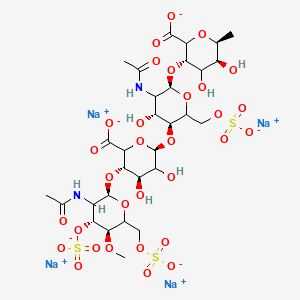

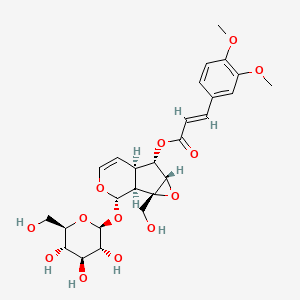

The compound was isolated from the defatted alcoholic extract of the flowering parts of Buddleja asiatica Lour . Other compounds that were separated from the same extract include steroids, iridoid glucosides, phenylpropanoids, a triterpene saponin, flavonoids, and free sugars mannitol and sucrose .Molecular Structure Analysis

The molecular formula of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is C26H32O13, and its molecular weight is 552.5 . The structures of the isolated compounds were established by 1 H and 13 C NMR and mass spectrometry .Physical and Chemical Properties Analysis

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is a powder . It can be dissolved in various solvents such as Pyridine, Methanol, Ethanol, etc .Wissenschaftliche Forschungsanwendungen

Antihepatotoxische Aktivität

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol: wurde aus den Blütenteilen von Buddleja asiatica isoliert und zeigte eine beträchtliche antihepatotoxische Aktivität {svg_1}. Dies deutet auf seinen potenziellen Einsatz zum Schutz der Leber vor toxischen Stoffen hin und könnte bei der Behandlung von Lebererkrankungen hilfreich sein.

Glucosidase-Inhibition

Diese Verbindung wurde auf ihre inhibitorischen Wirkungen auf Glucosidase-Enzyme untersucht, die bei der Behandlung von Diabetes von Bedeutung sind {svg_2}. Die Derivate von Catalpol, einschließlich 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol, haben sich als vielversprechend als Antidiabetika erwiesen, indem sie Kohlenhydrat-Hydrolasen hemmen, die an der Pathologie der Krankheit beteiligt sind.

Antidiabetische Anwendungen

Ausgehend von seiner Rolle als Glucosidase-Inhibitor wird 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol derzeit auf sein Potenzial zur Behandlung von Typ-2-Diabetes mellitus untersucht. Dies ist besonders wichtig, da diese Form von Diabetes weltweit einen erheblichen Teil der Diabetesfälle ausmacht {svg_3}.

Halbsynthese von Derivaten

Die Halbsynthese neuer Derivate von 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol wurde berichtet, was seine potenziellen Anwendungen erweitert. Diese Derivate könnten unterschiedliche biologische Aktivitäten aufweisen und in verschiedenen therapeutischen Bereichen eingesetzt werden {svg_4}.

Molekulardocking-Studien

Molekulardocking-Studien wurden durchgeführt, um die Wechselwirkung von 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol-Derivaten mit verschiedenen Proteinen vorherzusagen. Dies ist entscheidend für das Verständnis des Wirkmechanismus der Verbindung und für die Entwicklung neuer Medikamente {svg_5}.

Isolierung von Naturprodukten

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol: ist auch im Bereich der Naturstoffchemie von Interesse für seine Isolierung aus traditionellen Heilpflanzen. Dies trägt nicht nur zum Verständnis der chemischen Vielfalt von Pflanzen bei, sondern auch zur Entdeckung neuer bioaktiver Verbindungen {svg_6}.

Wirkmechanismus

Target of Action

The primary target of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is the liver. This compound has been found to have substantial antihepatotoxic activity, which means it works to prevent damage to the liver .

Mode of Action

It is known that this compound interacts with the liver to exert its antihepatotoxic effects

Biochemical Pathways

Given its antihepatotoxic activity, it is likely that this compound affects pathways related to liver function and detoxification .

Result of Action

The primary result of the action of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is the prevention of liver damage. This compound has been found to have antihepatotoxic activity comparable to that of the lignan silymarin, a well-known liver protectant .

Action Environment

The efficacy and stability of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can be influenced by various environmental factors. For example, storage conditions can affect the efficacy of this compound. It is generally recommended to store this compound at -20°C for long-term storage . Repeated freeze and thaw cycles should be avoided to maintain its efficacy .

Biochemische Analyse

Biochemical Properties

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antihepatotoxic activity, which suggests its interaction with liver enzymes and proteins involved in detoxification processes . The nature of these interactions often involves binding to active sites or allosteric sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound can enhance the expression of genes involved in antioxidant defense, thereby protecting cells from oxidative stress . Additionally, it may affect metabolic pathways by altering the activity of key enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic efficiency . Furthermore, this compound can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, potentially contributing to its overall effects. Long-term studies in vitro and in vivo are essential to fully understand the temporal dynamics of its action.

Dosage Effects in Animal Models

The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as hepatoprotection and antioxidant activity . At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dose. Threshold effects and dose-response relationships are crucial for understanding the safety and efficacy of this compound in preclinical studies.

Metabolic Pathways

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, its interaction with liver enzymes involved in detoxification processes can enhance the metabolism of toxic substances, contributing to its hepatoprotective effects. Understanding these metabolic pathways is essential for elucidating the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites . Its localization within cells can influence its activity, as it may accumulate in specific compartments or organelles where it exerts its effects. Studying these transport and distribution mechanisms is essential for understanding the pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol plays a crucial role in its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its accumulation in the mitochondria could enhance its effects on cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUWZDBHHDVSKD-JFBQKNIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the antihepatotoxic activity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol?

A: While the provided research article describes the isolation and structural characterization of this compound from Buddleja asiatica Lour, it does not specifically investigate the antihepatotoxic activity of this individual compound. [] The research does report that the polar fraction containing this compound, along with other isolated compounds like iridoid glucosides and flavonoids, exhibited significant antihepatotoxic activity comparable to silymarin. [] Further research would be needed to isolate the specific contribution of this compound to the observed activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.